![molecular formula C8H11BrN2 B3014879 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine CAS No. 1511449-13-0](/img/structure/B3014879.png)
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine
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Overview
Description
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-A]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the imidazo[1,5-A]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine typically involves the bromination of 3-methylimidazo[1,5-A]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-A]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of 3-formyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine or 3-carboxy-5H,6H,7H,8H-imidazo[1,5-A]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,5-A]pyridine derivatives.
Scientific Research Applications
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-A]pyridine core play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-7-carboxylic acid: Similar structure but with a carboxylic acid group.
3-Bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-A]pyridine: Contains a trifluoromethyl group instead of a methyl group.
3-Bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-C]azepin-8-one: Different core structure but similar bromine and methyl substitutions.
Uniqueness
1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine is unique due to its specific substitution pattern and the presence of the imidazo[1,5-A]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-6-10-8(9)7-4-2-3-5-11(6)7/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEFJIQGZINRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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